DBCO-PEG4-acid

Catalog No.
S525102
CAS No.
1537170-85-6
M.F
C30H36N2O8
M. Wt
552.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DBCO-PEG4-acid

CAS Number

1537170-85-6

Product Name

DBCO-PEG4-acid

IUPAC Name

3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C30H36N2O8

Molecular Weight

552.62

InChI

InChI=1S/C30H36N2O8/c33-28(31-14-16-38-18-20-40-22-21-39-19-17-37-15-13-30(35)36)11-12-29(34)32-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)32/h1-8H,11-23H2,(H,31,33)(H,35,36)

InChI Key

LKSAMQQFMTVPKD-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

DBCO-PEG4-acid

Description

The exact mass of the compound DBCO-PEG4-acid is 552.2472 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Dibenzocyclooctyne (DBCO) group

    This group reacts with azide-containing molecules or biomolecules through a strain-promoted click reaction []. This reaction is specific and efficient, and it occurs under mild physiological conditions without the need for additional catalysts [, ].

  • Carboxylic acid group

    This group can be used to form amide bonds with amine-containing molecules [, ]. This reaction typically requires an activator molecule [].

These features make DBCO-PEG4-acid useful for attaching various molecules to biomolecules like proteins, antibodies, and peptides [, , ]. Here are some specific applications in scientific research:

  • Targeted drug delivery

    DBCO-PEG4-acid can be used to create drug conjugates, where a therapeutic drug is linked to a targeting molecule. The DBCO group can then be used to attach the drug conjugate to a specific cell type that expresses azide groups on its surface [].

  • Protac linker

    DBCO-PEG4-acid is being explored as a linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs) []. PROTACs are molecules designed to degrade specific proteins within a cell. The DBCO group in DBCO-PEG4-acid could be used to link a targeting molecule to a molecule that recruits cellular machinery to degrade the protein of interest [].

  • Biomolecule immobilization

    DBCO-PEG4-acid can be used to immobilize biomolecules onto surfaces for various applications, such as biosensors and diagnostics [].

Dibenzocyclooctyne-polyethylene glycol-4-acid is a heterobifunctional linker that incorporates a dibenzocyclooctyne moiety for click chemistry and a carboxylic acid group. This compound is characterized by its chemical formula C30H36N2O8C_{30}H_{36}N_{2}O_{8} and a molecular weight of 552.62 g/mol. It is available in a light yellow oil form and exhibits high solubility in various organic solvents, including dichloromethane, tetrahydrofuran, acetonitrile, dimethylformamide, and dimethyl sulfoxide. DBCO-polyethylene glycol-4-acid is particularly notable for its excellent biocompatibility and high chemoselectivity, allowing it to participate in strain-promoted azide-alkyne cycloaddition reactions without the need for toxic copper catalysts .

DBCO-PEG4-acid acts as a bridge between two biomolecules. The DBCO group covalently links to an azide-tagged biomolecule via SPAAC. The PEG spacer provides flexibility and reduces aggregation, while the carboxylic acid allows further conjugation with amine-containing biomolecules [, ]. This enables the creation of complex bioconjugates for various research applications.

  • Click Chemistry: The dibenzocyclooctyne group reacts specifically with azides through a strain-promoted cycloaddition mechanism. This reaction occurs rapidly under mild conditions and is highly selective, making it ideal for bioconjugation applications .
  • Amide Bond Formation: The carboxylic acid group can react with amine-containing molecules to form stable amide bonds. This reaction typically requires coupling agents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride, dicyclohexylcarbodiimide, or 1-hydroxybenzotriazole to facilitate the process .

DBCO-polyethylene glycol-4-acid exhibits significant biological activity due to its ability to facilitate bioconjugation. It has been utilized in various applications such as:

  • Antibody-Drug Conjugates: The compound can be employed to link therapeutic agents to antibodies, enhancing targeted delivery mechanisms in cancer therapy .
  • Protein Labeling: Its high reactivity with azides allows for efficient labeling of proteins, which is crucial in studying protein interactions and functions in biological systems .
  • Drug Development: The compound has applications in developing new therapeutic agents by enabling the conjugation of drugs to biomolecules for improved efficacy and reduced side effects .

The synthesis of DBCO-polyethylene glycol-4-acid can be achieved through various methods:

  • Direct Functionalization: Starting from polyethylene glycol derivatives, the dibenzocyclooctyne moiety can be introduced through established coupling reactions involving appropriate precursors.
  • Carboxylic Acid Introduction: The carboxylic acid functionality can be added via oxidation or direct attachment methods using suitable reagents that react with hydroxyl groups present on polyethylene glycol .

DBCO-polyethylene glycol-4-acid has diverse applications across several fields:

  • Bioconjugation: Its primary use is in bioconjugation chemistry, where it serves as a linker for attaching biomolecules to various substrates.
  • Therapeutic Development: The compound is utilized in creating antibody-drug conjugates and other therapeutic constructs aimed at improving the specificity and efficacy of drug delivery systems .
  • Diagnostics: In diagnostics, it aids in labeling biomolecules for imaging and detection purposes, enhancing the sensitivity of assays .

Interaction studies involving DBCO-polyethylene glycol-4-acid focus on its reactivity with azide-functionalized compounds. These studies demonstrate that the compound forms stable triazole linkages without the need for copper catalysts, thus minimizing potential cytotoxic effects associated with traditional click chemistry methods. Furthermore, its hydrophilic nature reduces aggregation and enhances solubility in aqueous environments, facilitating interactions with biological molecules .

Similar Compounds: Comparison with Other Compounds

Several compounds exhibit similarities to DBCO-polyethylene glycol-4-acid, primarily in their use as linkers or their participation in click chemistry. Here are some comparable compounds:

Compound NameFunctional GroupsUnique Features
DBCO-polyethylene glycol-4-aminoAmino groupAllows for amine-reactive conjugation without copper
DBCO-N-bis(PEG4-acid)Two carboxylic acidsFacilitates sequential amide coupling reactions
DBCO-polyethylene glycol-4-alcoholHydroxyl groupOffers different reactivity profiles for conjugation
DBCO-polyethylene glycol-4-biotinBiotin moietyEnables targeting of biotin-binding proteins

DBCO-polyethylene glycol-4-acid stands out due to its specific combination of high reactivity towards azides and the presence of a carboxylic acid group that allows for versatile conjugation strategies. Its unique properties make it an invaluable tool in the fields of biochemistry and molecular biology.

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1

Exact Mass

552.2472

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Wang H, Tang L, Liu Y, Dobrucka IT, Dobrucki LW, Yin L, Cheng J. In Vivo Targeting of Metabolically Labeled Cancers with Ultra-Small Silica Nanoconjugates. Theranostics. 2016 Jun 16;6(9):1467-76. doi: 10.7150/thno.16003. eCollection 2016. PubMed PMID: 27375793; PubMed Central PMCID: PMC4924513.
2: Yoon HI, Yhee JY, Na JH, Lee S, Lee H, Kang SW, Chang H, Ryu JH, Lee S, Kwon IC, Cho YW, Kim K. Bioorthogonal Copper Free Click Chemistry for Labeling and Tracking of Chondrocytes In Vivo. Bioconjug Chem. 2016 Apr 20;27(4):927-36. doi: 10.1021/acs.bioconjchem.6b00010. Epub 2016 Mar 10. PubMed PMID: 26930274.
3: Zimmerman ES, Heibeck TH, Gill A, Li X, Murray CJ, Madlansacay MR, Tran C, Uter NT, Yin G, Rivers PJ, Yam AY, Wang WD, Steiner AR, Bajad SU, Penta K, Yang W, Hallam TJ, Thanos CD, Sato AK. Production of site-specific antibody-drug conjugates using optimized non-natural amino acids in a cell-free expression system. Bioconjug Chem. 2014 Feb 19;25(2):351-61. doi: 10.1021/bc400490z. Epub 2014 Jan 29. PubMed PMID: 24437342.

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